molecular formula C9H13BrS B8431505 2-(4-Bromobutyl)-5-methylthiophene

2-(4-Bromobutyl)-5-methylthiophene

Cat. No. B8431505
M. Wt: 233.17 g/mol
InChI Key: HNDQCEBIQVCFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobutyl)-5-methylthiophene is a useful research compound. Its molecular formula is C9H13BrS and its molecular weight is 233.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromobutyl)-5-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromobutyl)-5-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

2-(4-bromobutyl)-5-methylthiophene

InChI

InChI=1S/C9H13BrS/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

HNDQCEBIQVCFPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

This procedure was used to synthesize the disubstituted synthetic intermediate 2-(n-bromoalkyl)-5-R-thiophene (2, wherein R is not H). The synthesis of 2h was accomplished by first synthesizing the 2-methylthienyllithium intermediate. A solution of n-butyllithium (2.5 M in hexane) (Aldrich Chemical Co.) (4.4 mL, 0.011 moles) was added dropwise to 2-methylthiophene (0.98 gm, 0.01 moles) (Lancaster Synthesis, Windham, N.H.) in THF (50 mL) at 0° C. to yield the lithium salt of 2-methylthiophene. The solution was stirred at room temperature for one hour. 1,4-Dibromobutane (3.24 gm, 0.015 moles) was added in one lot to the lithium salt of 2-methylthiophene at 0° C. The solution was allowed to warm to room temperature and stirred for 12 hours. Water (20 mL) was added and the layers were separated. The organic layer was diluted with ethyl acetate (50 mL) and washed with water (3×10 mL), dried over MgSO4 (anhydrous), filtered and evaporated under reduced pressure. Purification by column chromatography (silica gel, hexanes) gave 2 gm of 2-(4-bromobutyl)-5-methylthiophene (2h) (85.8%).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.